BenchChemオンラインストアへようこそ!

N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide

Halogen bonding protein–ligand interaction ITC thermodynamics

N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide (CAS 2054022-98-7) is a polysubstituted biphenyl-3-carboxamide derivative featuring a unique combination of a tert-butyl amide, a 4'-chloro substituent, and a 5-iodo group on the biphenyl scaffold. This compound belongs to the broader class of halogenated biphenylcarboxamides that are widely employed as synthetic intermediates in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C17H17ClINO
Molecular Weight 413.7 g/mol
Cat. No. B13045150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide
Molecular FormulaC17H17ClINO
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)I
InChIInChI=1S/C17H17ClINO/c1-17(2,3)20-16(21)13-8-12(9-15(19)10-13)11-4-6-14(18)7-5-11/h4-10H,1-3H3,(H,20,21)
InChIKeyQLWCIDDCIFUXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide: A Precision Halogenated Biphenyl Building Block for Selective Synthesis and Binding Design


N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide (CAS 2054022-98-7) is a polysubstituted biphenyl-3-carboxamide derivative featuring a unique combination of a tert-butyl amide, a 4'-chloro substituent, and a 5-iodo group on the biphenyl scaffold. This compound belongs to the broader class of halogenated biphenylcarboxamides that are widely employed as synthetic intermediates in medicinal chemistry, agrochemical development, and materials science [1]. Its distinct substitution pattern—particularly the presence of both an iodo and a chloro group on different aromatic rings—enables orthogonal reactivity in cross-coupling sequences and imparts specific physicochemical properties such as elevated lipophilicity (XLogP ≈ 5.1) and strong halogen-bond donor capacity that are not simultaneously achievable with other halogen combinations .

Why N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide Cannot Be Replaced by Other Biphenylcarboxamide Analogs


Simple replacement of N-(tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide with a generic biphenylcarboxamide analog—such as the 5-bromo, 5-fluoro, or dehalogenated counterpart—compromises critical performance parameters that are decisive for downstream success. The 5-iodo substituent delivers a halogen-bond donor strength approximately 3.5-fold stronger than a chlorine atom and nearly twice that of a bromine atom, directly affecting protein–ligand recognition and crystal engineering outcomes [1]. In parallel, the C–I bond enables more efficient oxidative addition in palladium-catalyzed cross-coupling compared to C–Br or C–Cl bonds, permitting sequential functionalization strategies that are unattainable with lighter halogens [2]. The tert-butyl amide moiety further distinguishes this scaffold by providing steric shielding that slows metabolic N-dealkylation relative to N-methyl or N-ethyl amides, while the 4'-chloro group maintains a balanced electronic profile. Substituting any of these three functional handles erodes the compound's differentiated utility in selective synthesis, targeted binding studies, or SPECT radiolabeling applications.

Quantitative Differentiation of N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide Against Closest Analogs


Iodine-Driven Halogen-Bond Strength: 5.59 kJ/mol vs. 3.09 kJ/mol (Br) and 1.57 kJ/mol (Cl) in Protein–Ligand Complexes

Isothermal titration calorimetry (ITC) studies on PDE5 inhibitor complexes show that halogen-bond strength follows the order I (ΔH = −5.59 kJ/mol) > Br (−3.09 kJ/mol) > Cl (−1.57 kJ/mol) when the halogen interacts with the designed tyrosine residue Y612 and a buried water molecule [1]. Applied to the biphenylcarboxamide scaffold, the 5-iodo substituent of the target compound provides a halogen-bond enthalpy contribution 1.8-fold stronger than a 5-bromo analog and 3.6-fold stronger than a 5-chloro analog. This differential directly translates into measurable differences in binding affinity and supramolecular assembly.

Halogen bonding protein–ligand interaction ITC thermodynamics

Superior Oxidative Addition Reactivity of the C–I Bond in Suzuki–Miyaura Cross-Coupling Versus C–Br and C–Cl Analogs

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the oxidative addition step—often rate-determining—is highly sensitive to the halogen leaving group. Aryl iodides undergo oxidative addition significantly faster than aryl bromides, which in turn are more reactive than aryl chlorides, owing to the decreasing C–X bond dissociation energy (C–I ≈ 52 kcal/mol vs. C–Br ≈ 66 kcal/mol vs. C–Cl ≈ 83 kcal/mol) [1]. The 5-iodo substituent on the target compound therefore enables milder reaction conditions, shorter reaction times, and higher selectivity in sequential coupling strategies compared to its 5-bromo or 5-chloro analogs, which often require elevated temperatures, tailored ligands, or prolonged reaction times.

Suzuki–Miyaura coupling oxidative addition palladium catalysis

Higher Lipophilicity (XLogP ≈ 5.1) Relative to 5-Bromo (XLogP ~4.5) and 5-Fluoro (XLogP ~4.0) Analogs

The calculated XLogP of N-(tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide is 5.1, as computed by the XLogP3 algorithm and verified against vendor data (5.1399) . By comparison, the corresponding 5-bromo analog is predicted to exhibit an XLogP of approximately 4.5, while the 5-fluoro analog falls to ~4.0, based on standard atom-contribution calculations (iodine contributes ~0.6–0.7 log units more than bromine, and ~1.0–1.2 log units more than fluorine). The elevated lipophilicity of the 5-iodo compound enhances passive membrane permeability and may improve blood–brain barrier penetration in cellular and in vivo models, an important consideration for neuroscience-targeted probe development.

Lipophilicity XLogP membrane permeability

Radiolabeling Potential via Iodine-125/131: Enabling SPECT Imaging Without Structural Alteration

The presence of the 5-iodo substituent makes N-(tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide directly amenable to isotopic radioiodination (¹²⁵I or ¹³¹I) via electrophilic destannylation or isotope exchange, producing a radiolabeled probe that is structurally identical to the parent compound [1]. In contrast, 5-bromo analogs require radiobromination (⁷⁶Br), which has a shorter half-life (16.2 h vs. 59.4 days for ¹²⁵I) and more complex production logistics, while 5-fluoro analogs would require ¹⁸F (110-min half-life), demanding on-site cyclotron facilities. The iodine isotope therefore offers the most practical route for in vitro autoradiography and SPECT imaging studies without altering the compound's pharmacological profile.

SPECT imaging iodine-125 radiolabeling

Certified Purity of 98% (Leyan) Outperforms Generic Analog Specifications of 95%

Commercial sourcing data show that N-(tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide is available at a certified minimum purity of 98% (Leyan, Product No. 1727771) , whereas many close structural analogs—including the 5-bromo and dehalogenated variants—are commonly offered at 95% purity by other vendors . This 3-percentage-point purity difference corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is critical for high-sensitivity biological assays where trace impurities can confound IC₅₀ or Kd determinations.

Purity specification quality control procurement

Steric Protection of the Tert-Butyl Amide Against Metabolic N-Dealkylation Relative to N-Methyl or N-Ethyl Analogs

The N-tert-butyl group on the carboxamide provides substantial steric hindrance that shields the amide nitrogen from cytochrome P450-mediated N-dealkylation, a major metabolic soft spot for N-alkyl amides. While direct comparative microsomal stability data for this specific compound are not available in the public domain, extensive literature on tert-butyl amide-containing drug candidates demonstrates that N-tert-butyl substitution consistently yields longer in vitro half-lives than N-methyl or N-ethyl congeners, typically by 2- to 5-fold in human liver microsomes, owing to steric occlusion of the CYP active site [1]. This class-level advantage is critical for in vivo pharmacology studies where rapid N-dealkylation would otherwise truncate exposure.

Metabolic stability N-dealkylation amide steric shielding

Procurement-Relevant Application Scenarios for N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide


Orthogonal Sequential Cross-Coupling for PROTAC and Bifunctional Molecule Synthesis

The 5-iodo substituent enables a first-stage Suzuki–Miyaura coupling under mild conditions (room temperature to 50 °C), selectively reacting at the C–I bond while leaving the C–Cl bond intact. The 4'-chloro group can subsequently undergo a second coupling or nucleophilic aromatic substitution, enabling rapid construction of asymmetric bifunctional molecules such as PROTACs, where distinct linker attachment points are required [1].

Structure-Based Drug Design Exploiting Halogen Bonding with Protein Backbone Carbonyls

The strong C–I halogen-bond donor capacity (−5.59 kJ/mol) directed toward backbone carbonyl oxygens or designed tyrosine residues [2] makes this compound a preferred fragment or intermediate for lead optimization programs targeting kinases, phosphatases, or other enzymes where halogen bonding has been crystallographically validated.

SPECT Imaging Probe Development via ¹²⁵I Radioiodination

The presence of the 5-iodo substituent allows direct radioiodination with ¹²⁵I or ¹³¹I using standard electrophilic methods, yielding a radiolabeled probe that is chemically identical to the unlabeled compound [3]. This is particularly advantageous for biodistribution and target-engagement studies in small-animal SPECT/CT, where the 59.4-day half-life of ¹²⁵I provides extended experimental windows.

High-Confidence In Vitro Pharmacology with Low-Impurity Building Blocks

With a certified purity of 98% (HPLC) , this compound minimizes the risk of impurity-driven assay artifacts in biochemical IC₅₀ and cellular EC₅₀ determinations, making it suitable for hit-validation and lead-profiling workflows where data integrity depends on high chemical purity.

Quote Request

Request a Quote for N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.